molecular formula C42H68O14 B189427 Eclalbasaponin I CAS No. 158511-59-2

Eclalbasaponin I

Cat. No. B189427
M. Wt: 797 g/mol
InChI Key: ZKMRZIYTCZLEAV-VVJIWJAZSA-N
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Description

Eclalbasaponin I is a chemical compound that can be found in the plant Eclipta prostrata . It has been shown to have an inhibitory effect on the mitochondrial membrane potential and to induce autophagy and apoptosis in cancer cells .


Synthesis Analysis

Eclalbasaponin I is a natural compound that can be isolated from the plant Eclipta prostrata . It has been shown to have antitumor activity, inhibiting the proliferation of hepatoma cell smmc-7721 .


Molecular Structure Analysis

The molecular formula of Eclalbasaponin I is C42H68O14 . It belongs to the class of compounds known as triterpene saponins .


Chemical Reactions Analysis

Eclalbasaponin I has been shown to have an inhibitory effect on the mitochondrial membrane potential . It induces autophagy and apoptosis in cancer cells .


Physical And Chemical Properties Analysis

Eclalbasaponin I is a solid substance with a molecular weight of 796.98 . It is off-white to light yellow in color .

Scientific Research Applications

Neuroprotection

  • Field : Biomedicine & Pharmacotherapy
  • Application : Eclalbasaponin I (EcI) has been found to reduce oxidative stress-induced neural cell death by autophagy activation .
  • Method : The anti-oxidative effects of EcI were investigated using H2O2-induced damage in human neuronblastoma SH-SY5Y cells .
  • Results : EcI was found to down-regulate apoptosis induction and the generation of reactive oxygen species (ROS) induced by 200μM H2O2 in SH-SY5Y cells . It increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxides (GSH-Px), reduced the levels of malondialdehyde (MDA) to restore the antioxidant defense system, and activated the nuclear factor E2-related factor (Nrf2)/heme oxygenase 1 (HO-1) pathway to combat oxidative stress .

Hepatoprotection

  • Field : Pharmacology
  • Application : Eclalbasaponin I, along with schaftoside and echinocystic acid, has been found to have promising hepatoprotective potential .
  • Method : The hepatoprotective activities of these compounds were investigated in a wide variety of in vivo experimental models .
  • Results : All the plants were consistent in their ability to possess hepatoprotective properties .

Antitumor Activity

  • Field : Oncology
  • Application : Eclalbasaponin I has been found to have antitumor activity .
  • Method : The antitumor effects of Eclalbasaponin I were investigated using hepatoma cell smmc-7721 .
  • Results : Eclalbasaponin I was found to inhibit the proliferation of hepatoma cell smmc-7721 with an IC50 value of 111.1703 μg/ml .

Mitophagy Activation

  • Field : Cell Biology
  • Application : Eclalbasaponin I has been found to cause mitophagy to repress oxidative stress-induced apoptosis via activation of p38 and ERK in SH-SY5Y cells .
  • Method : The effects of Eclalbasaponin I on mitophagy were investigated using SH-SY5Y cells .
  • Results : Eclalbasaponin I was found to activate p38 and ERK pathways, leading to the repression of oxidative stress-induced apoptosis .

Safety And Hazards

Eclalbasaponin I is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O14/c1-37(2)14-15-42(36(52)56-35-33(51)31(49)29(47)23(19-44)54-35)21(16-37)20-8-9-25-39(5)12-11-27(55-34-32(50)30(48)28(46)22(18-43)53-34)38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45/h8,21-35,43-51H,9-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMRZIYTCZLEAV-VVJIWJAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316627
Record name Eclalbasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eclalbasaponin I

CAS RN

158511-59-2
Record name Eclalbasaponin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158511-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eclalbasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
119
Citations
W Wang, GD Yao, XY Shang, JC Gao, Y Zhang… - Biomedicine & …, 2018 - Elsevier
… Compound 6, also known as Eclalbasaponin I (EcI), was the most potent. Furthermore, the mechanism by which EcI combats H 2 O 2 -induced oxidative stress was investigated. The …
Number of citations: 30 www.sciencedirect.com
YJ Cho, JH Woo, JS Lee, DS Jang, KT Lee… - Journal of …, 2016 - Elsevier
… Echinocystic acid, eclalbasaponin I, and eclalbasaponin II used in this study were isolated from Eclipta prostrata L. as reported previously (25). 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-…
Number of citations: 41 www.sciencedirect.com
W Wang, GD Yao, XY Shang, YY Zhang… - Free Radical …, 2019 - Taylor & Francis
Oxidative stress accompanying excessive accumulation of reactive oxygen species (ROS) and mitochondrial dysfunction leads to the occurrence of neurodegenerative diseases. Our …
Number of citations: 10 www.tandfonline.com
QM Liu, HY Zhao, XK Zhong, JG Jiang - Food and Chemical Toxicology, 2012 - Elsevier
… The 30% ethanol fraction and eclalbasaponin I dose-dependently inhibited the proliferation of hepatoma … Eclalbasaponin I showed obviously higher antitumor activity than 5-fluorouracil. …
Number of citations: 112 www.sciencedirect.com
MS Rahman, MA Rashid - Advances in Traditional Medicine, 2008 - Citeseer
… (stationary phase- silica gel F254, mobile phase- 8% methanol in chloroform, thickness of plates - 0.5 mm) of fraction 53 afforded needle shaped crystals of eclalbasaponin I (1). Similar …
Number of citations: 80 citeseerx.ist.psu.edu
MK Lee, NR Ha, H Yang, SH Sung, GH Kim, YC Kim - Phytomedicine, 2008 - Elsevier
Hepatic stellate cells (HSCs) have been known to play a key role in the pathogenesis of liver fibrosis. In the course of screening antifibrotic activity of natural products employing HSC-T6…
Number of citations: 98 www.sciencedirect.com
Z He, H Liu, S Gui, H Liu, J Yang, Q Guo, X Ye… - Process …, 2022 - Elsevier
… 7-sulfate and eclalbasaponin I. Sulfated flavonoids were … Eclalbasaponin I could only agglutinate erythrocytes. PE and … activity (PA) of PE, eclalbasaponin I, and sulfated flavonoids …
Number of citations: 1 www.sciencedirect.com
S Ryu, JS Shin, JY Jung, YW Cho, SJ Kim… - Planta …, 2013 - thieme-connect.com
… [obtained by eluting with CH 2 Cl 2 /MeOH (4 : 1 v/v); 570 mg] was chromatographed over Sephadex LH-20 (3.3 × 41 cm) using MeOH as the eluent to give eclalbasaponin I (280–350 …
Number of citations: 31 www.thieme-connect.com
D Kumar, RH Gaonkar, R Ghosh… - Natural product …, 2012 - journals.sagepub.com
… The major peaks corresponding to both the constituents were collected and evaporated under reduced pressure to give eclalbasaponin I (27 mg) and eclalbasaponin II (117 mg).The n-…
Number of citations: 23 journals.sagepub.com
L HAN, Z Jing, Y Zhang, K Agyemang, E LIU… - Chinese Herbal …, 2013 - Elsevier
Objective To study the constituents in the dried aerial parts of Eclipta prostrata. Methods The constituents were isolated and purified by column chromatography and their structures were …
Number of citations: 22 www.sciencedirect.com

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